Product packaging for Kayacryl yellow 4RL-ED(Cat. No.:CAS No. 12270-32-5)

Kayacryl yellow 4RL-ED

Cat. No.: B1170307
CAS No.: 12270-32-5
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Description

Contextualization within the Cationic Dye Class

Cationic dyes, also known as basic dyes, are characterized by their molecular structure which contains a positive charge. neliti.com This positive charge is the basis for their primary mechanism of adhesion to fibers that possess anionic, or negative, charge sites. textilelearner.net

Significance of Kayacryl Yellow 4RL-ED within Acrylic and Cationic Dyeable Polyester (B1180765) Systems

The primary application for cationic dyes like this compound is in the dyeing of acrylic fibers and cationic dyeable polyester (CDP). textilelearner.netalfa-chemistry.com Regular acrylic fibers, made from polyacrylonitrile, are inherently difficult to dye. slideshare.netscribd.com To overcome this, anionic co-monomers are incorporated into the fiber structure, creating negatively charged sites that have a strong affinity for the positively charged cationic dye molecules. textilelearner.netslideshare.net This interaction results in bright, vibrant shades with good fastness properties. textilelearner.net

Similarly, cationic dyeable polyester is a modified form of polyester that contains anionic groups, typically introduced during polymerization. dystar.com This modification allows it to be dyed with cationic dyes, offering a wider color gamut and brighter shades compared to conventional polyester, which is typically dyed with disperse dyes. dystar.comsanathan.com The dyeing process for CDP with cationic dyes often occurs at lower temperatures than traditional polyester dyeing. sanathan.com The interaction between the cationic dye and the anionic sites in both acrylic and CDP fibers is an ion-exchange mechanism, leading to strong ionic bonds. textilelearner.nettextilelearner.net

Current Research Trajectories and Academic Significance

Current research in the field of cationic dyes is multifaceted. A significant trend is the development of more environmentally friendly dyeing processes and the creation of sustainable and eco-friendly dye products. stringentdatalytics.com There is also a continuous effort to enhance the performance characteristics of cationic dyes, including their color fastness and resistance to light and washing. stringentdatalytics.com Innovations in dye chemistry and application techniques are key drivers in the industry. stringentdatalytics.com Furthermore, the use of cationic dyes in digital printing applications, such as inkjet printing on textiles, is an expanding area of interest. stringentdatalytics.com The global demand for cationic dyes is influenced by trends in the textile and apparel market, with significant consumption in regions with large textile industries. coherentmarketinsights.com

Scope and Research Objectives

The scope of this article is to provide a detailed and scientifically accurate overview of the chemical compound this compound. The objective is to present its properties and significance within the established framework of cationic dye chemistry and its specific applications in acrylic and cationic dyeable polyester systems. The information is based on available scientific and technical literature.

Data Tables

Table 1: Chemical Identification of Related Compounds

Compound NameC.I. NameCAS NumberMolecular FormulaMolecular Structure Class
This compound----
Disperse Yellow 82C.I. Disperse Yellow 8212239-58-6C₂₀H₁₉N₃O₂Coumarin
Pigment Yellow 82C.I. Pigment Yellow 8212225-14-8C₁₇H₁₄Cl₂N₄O₄Single Azo
Solvent Yellow 82C.I. Solvent Yellow 8212227-67-7C₁₇H₁₃N₄NaO₃Single Azo, Metal Complex
Basic Yellow 24C.I. Basic Yellow 2452435-14-0C₁₉H₂₁N₅O₄S₂Azomethine
Direct Yellow 4--C₂₆H₁₈N₄Na₂O₈S₂Dis-azo

Properties

CAS No.

12270-32-5

Molecular Formula

C10H13NO4

Origin of Product

United States

Synthetic Methodologies and Advanced Structural Derivatization of Kayacryl Yellow 4rl Ed

Novel Synthetic Routes for Enhanced Yield and Purity

The traditional synthesis of azo dyes, which form the structural basis for many cationic dyes, typically involves diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner like a phenol (B47542) or another amine. mdpi.com This process is often conducted at low temperatures (0–5 °C) in aqueous acidic solutions. researchgate.net However, modern research focuses on developing novel synthetic routes that offer higher yields, greater purity, and improved environmental profiles.

The principles of green chemistry are increasingly being applied to the synthesis of cationic dyes to mitigate the environmental impact of their production. This involves a shift away from hazardous solvents, the use of renewable resources, and the design of energy-efficient processes. dntb.gov.ua A key area of exploration is the replacement of traditional solvents with more benign alternatives, such as water or solvent-free "grinding" methods. rsc.org Microwave-assisted synthesis has also emerged as a promising green alternative, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net The use of plant-based extracts for synthesizing nanoparticles that can act as catalysts or treatment agents also aligns with green chemistry principles. researchgate.net

The following table compares a conventional synthetic approach for an azo dye with a potential green chemistry alternative.

ParameterConventional MethodGreen Chemistry Approach
Solvent Toxic organic solvents, strong acids/alkalisWater, solvent-free (grinding)
Catalyst None or single-use mineral acidsRecyclable solid acid catalysts (e.g., Amberlyst-15) mdpi.com
Energy Input Prolonged heating/coolingMicrowave irradiation, room temperature reaction researchgate.netrsc.org
Reaction Time Several hoursMinutes to less than an hour
Waste Generation High volume of acidic/alkaline effluentMinimal waste, recyclable catalyst researchgate.net
Yield ModerateOften excellent rsc.org

Catalysis plays a pivotal role in modernizing the synthesis of azo dyes. The development of advanced catalysts aims to increase reaction rates, improve selectivity for the desired product, and allow for milder reaction conditions. Heterogeneous catalysts are particularly attractive for industrial applications because they can be easily separated from the reaction mixture and reused, reducing both cost and waste. researchgate.net

Examples of innovative catalysts explored for azo dye synthesis include:

Sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H): These catalysts provide a solid acidic surface to facilitate the diazotization and coupling reactions under solvent-free conditions and can be easily recovered using an external magnet. rsc.org

Amberlyst-15: This cation-exchange resin serves as a recyclable and environmentally friendly solid acid catalyst for the diazotization step, eliminating the need for strong mineral acids like hydrochloric acid. mdpi.com

Nano silica (B1680970) phosphoric acid (nano-SPA): This solid catalyst has been effectively used in the synthesis of azo dyes, demonstrating the potential of nanostructured materials to enhance catalytic activity. researchgate.net

Structural Modification for Tailored Performance

The performance of a dye is intrinsically linked to its molecular structure. By strategically modifying the chemical architecture of Kayacryl Yellow 4RL-ED, it is possible to tailor its properties for specific applications, such as improving its substantivity for certain fibers or altering its dyeing kinetics.

The affinity of a cationic dye for a substrate is governed by intermolecular forces, primarily ionic interactions between the positive charge on the dye and negative sites on the substrate. mdpi.com Derivatization strategies focus on enhancing these interactions or introducing new ones. For substrates like cotton, which naturally have a negative surface charge (zeta potential) in water but lack strong anionic groups, the fiber itself can be modified through a process called "cationization". researchgate.net This pretreatment introduces positive charges onto the cellulose (B213188) surface, dramatically increasing its affinity for anionic dyes. mdpi.com

Conversely, to improve the affinity of a cationic dye like this compound for a wider range of materials, its structure can be modified. This could involve:

Altering the Hydrophobic/Hydrophilic Balance: Adjusting the length or branching of alkyl chains associated with the cationic charge can modify the dye's solubility and its affinity for more or less hydrophobic substrates.

Introducing Additional Functional Groups: Incorporating groups capable of hydrogen bonding (e.g., hydroxyl or amide groups) can create secondary binding sites, strengthening the dye-fiber interaction beyond simple ionic attraction. nih.gov

Modifying the Aromatic Backbone: Changes to the aromatic rings of the azo structure can influence π-π stacking interactions, which can be a significant binding force with certain synthetic fibers. nih.gov

Dyeing kinetics, which describes the rate at which a dye is absorbed by a substrate, is influenced by factors such as the dye's molecular size, shape, and the nature of its functional groups. rsc.org Modifications to the structure of this compound can have a profound impact on how quickly and efficiently it dyes a material.

For instance, the introduction of bulky functional groups can increase the steric hindrance of the dye molecule, potentially slowing its diffusion into the polymer matrix of a fiber. nih.gov Conversely, modifications that reduce the dye's tendency to aggregate in solution can lead to a more rapid and level dyeing process. The electron density of the functional groups can also play a key role in the rate of adsorption. rsc.org

The following interactive table illustrates the hypothetical effect of structural modifications on the dyeing kinetics of a cationic dye.

ModificationMolecular WeightTime to 50% Exhaustion (t1/2)Equilibrium Exhaustion (%)Probable Reason
Base Structure 350 g/mol 20 min95%Reference standard
+ Ethyl Group 378 g/mol 25 min96%Minor increase in size and hydrophobicity, slightly slower diffusion
+ Hydroxyl (-OH) Group 366 g/mol 18 min98%Increased water solubility and potential for hydrogen bonding, faster uptake
+ Benzyl (B1604629) Group 440 g/mol 40 min92%Significant increase in steric bulk, slower diffusion into the fiber

Process Optimization in Industrial-Scale Synthesis Research

Translating a synthetic route from the laboratory to an industrial scale requires rigorous process optimization to ensure economic viability, safety, and consistency. For this compound, this involves a systematic study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters for optimization include temperature, pressure, reactant concentrations, catalyst loading, and reaction time.

The table below shows a hypothetical optimization study for a key synthesis step.

ParameterRun 1Run 2Run 3 (Optimized)Run 4
Temperature (°C) 551015
Reactant Molar Ratio 1:11:1.11:1.11:1.1
Catalyst Loading (mol%) 1.01.01.51.5
Reaction Time (h) 442.52.5
Yield (%) 85909694
Purity (%) 94969998

Advanced Application Studies of Kayacryl Yellow 4rl Ed in Textile Science and Beyond

Mechanistic Studies of Dye Uptake and Diffusion in Polymeric Substrates

The efficiency and quality of dyeing polymeric substrates, such as acrylic fibers, with cationic dyes like Kayacryl Yellow 4RL-ED are fundamentally governed by the physicochemical interactions between the dye molecules and the fiber structure. Understanding these mechanisms is crucial for optimizing dyeing processes and achieving desired color characteristics.

Investigation of Dye-Fiber Interaction Mechanisms

The primary interaction mechanism for cationic dyes, including the Kayacryl ED series, with acrylic fibers is the formation of an ionic bond. Acrylic fibers are typically copolymers containing anionic groups, which serve as dye sites. The cationic dye molecule, which carries a positive charge, is attracted to these negatively charged sites within the fiber, forming a strong electrostatic bond, also known as a salt linkage. scribd.com This strong attraction accounts for the excellent fastness properties typically observed with cationic dyes on acrylic fibers. scribd.com

The process of dye uptake can be quantitatively described through kinetic and thermodynamic models. Adsorption kinetics studies how the rate of dye uptake changes over time, while adsorption isotherms describe the equilibrium distribution of dye molecules between the dyebath and the fiber at a constant temperature.

Kinetics of Adsorption: The rate at which this compound is adsorbed onto a polymeric fiber can often be described by pseudo-first-order or pseudo-second-order kinetic models. semanticscholar.orgmdpi.com The pseudo-second-order model, in particular, is frequently found to be a better fit for the adsorption of cationic dyes, suggesting that the rate-limiting step may be chemisorption involving the formation of the ionic bond. dergipark.org.tr

Adsorption Isotherms: The equilibrium of the dyeing process is often analyzed using the Langmuir and Freundlich isotherm models.

Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the fiber surface, forming a monolayer. It is often applicable to systems like cationic dyes on acrylic fibers, where there is a finite number of anionic dye sites. mdpi.comdergipark.org.tr

Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces.

Thermodynamic studies can also be conducted to determine parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters reveal whether the dyeing process is spontaneous, exothermic or endothermic, and the degree of randomness at the dye-fiber interface. dergipark.org.tr For many cationic dye systems, the process is found to be spontaneous and endothermic. mdpi.com

Table 1: Common Kinetic and Isotherm Models for Cationic Dye Adsorption
ModelDescriptionTypical Application in Dyeing
Pseudo-First-Order KineticsAssumes the rate of adsorption is proportional to the number of unoccupied sites.Describes the initial stages of dye adsorption.
Pseudo-Second-Order KineticsAssumes the rate-limiting step is chemisorption, involving valence forces.Often provides the best fit for the entire adsorption process of cationic dyes on acrylic. dergipark.org.tr
Langmuir IsothermDescribes monolayer adsorption onto a surface with a finite number of identical sites.Models dyeing systems where there are specific dye sites, such as anionic groups in acrylic fibers. mdpi.com
Freundlich IsothermEmpirically describes multilayer adsorption onto a heterogeneous surface.Can be used for systems with varied dye-fiber interactions.

Influence of Fiber Morphology on Dyeing Performance

The physical and chemical structure of the polymeric fiber, collectively known as its morphology, plays a critical role in the dyeing performance of this compound. textileschool.com Key morphological factors include the degree of crystallinity, the presence of amorphous regions, and the fiber's surface characteristics. textileschool.com

Crystallinity and Amorphous Regions: Polymeric fibers consist of both highly ordered crystalline regions and less ordered amorphous regions. Dye molecules can more easily penetrate the amorphous regions, which act as pathways for diffusion into the fiber interior. textileschool.com A higher proportion of amorphous regions generally leads to faster dye uptake and deeper shades. Conversely, highly crystalline regions are densely packed and resist dye penetration. textileschool.com

Fiber Surface Area: A larger surface area allows for more contact between the dye molecules in the bath and the fiber, facilitating faster initial adsorption. Finer fibers, for instance, have a greater surface-area-to-volume ratio, which can enhance the rate of dyeing. textileschool.com

Porosity and Surface Roughness: The porosity of the fiber influences the diffusion of dye molecules. A more porous structure allows for deeper and more uniform penetration of the dye. textileschool.com The surface roughness can also play a role; a rougher surface may offer more sites for initial dye adhesion compared to a very smooth surface. textileschool.com

Optimizing the dyeing process often involves treatments that can modify the fiber's morphology, for example, by increasing the proportion of amorphous content to enhance dye accessibility. textileschool.com

Table 2: Impact of Fiber Morphology on Dyeing Performance
Morphological FeatureInfluence on DyeingEffect on Performance
High CrystallinityRestricts dye penetration and diffusion. textileschool.comSlower dyeing rate, potentially lighter shades.
High Amorphous ContentProvides easier pathways for dye molecules. textileschool.comFaster dye uptake, deeper and more uniform coloration.
Increased Surface Area (e.g., finer fibers)Greater area for initial dye absorption. textileschool.comIncreased dyeing speed.
Increased PorosityAllows for deeper penetration of dyes. textileschool.comImproved color intensity and potentially better fastness.

Optimization of Dyeing Processes for Enhanced Performance

Research into the application of this compound and similar cationic dyes focuses heavily on process optimization to improve efficiency, reduce environmental impact, and enhance the quality of the final textile product.

Low-Temperature Dyeing Research for Energy Efficiency

Conventional dyeing of acrylic fibers with cationic dyes is typically carried out at or near the boiling point (around 100°C) to ensure adequate dye diffusion and fixation. However, this is an energy-intensive process. Research has demonstrated the feasibility of dyeing acrylics at lower temperatures, such as 85°C, through the use of dyeing accelerants or carriers. researchgate.net This approach offers significant energy savings and can prevent potential damage to the physical properties of the fibers. researchgate.net

Studies have shown that the addition of a low-temperature dyeing accelerant can significantly increase the equilibrium dye-uptake, dyeing rate, and diffusion coefficients. researchgate.net This allows for shorter dyeing times and achieves tinctorial strengths and fastness properties comparable to conventional high-temperature methods. google.com Common substances investigated as accelerants include compounds like benzyl (B1604629) alcohol and certain chlorinated hydrocarbons. researchgate.netgoogle.com

Table 3: Effect of Dyeing Accelerant on Acrylic Dyeing at 85°C (Illustrative Data based on Research Findings researchgate.net)
Dyeing ParameterWithout AccelerantWith Accelerant
Equilibrium Dye-Uptake (%)LowerHigher
Dyeing Rate ConstantSlowerFaster
Diffusion CoefficientLowerHigher
Half-Dyeing Time (t½)LongerShorter

Continuous Dyeing Methodologies and Process Innovations

For large-scale production, continuous dyeing methods offer significant advantages in terms of productivity and consistency over batch-wise exhaust dyeing. In continuous dyeing, fabric is passed through a series of chambers for dye application, fixation, and washing. A common method for blends is the pad-dry-thermosol-pad-steam (PDTPS) process. ifatcc.org

While specific process parameters would be tailored for fabrics containing acrylic, the principle involves:

Padding: The fabric is impregnated with a dye liquor containing this compound.

Drying: The fabric is dried in a controlled manner.

Thermosoling/Steaming: The fabric is heated, often with steam, to a specific temperature to cause the dye to diffuse into and fix within the fibers. For acrylics, this step is crucial for achieving the glass transition temperature, which allows for dye penetration.

Washing: The fabric is thoroughly washed to remove any unfixed dye from the surface.

Innovations in this area focus on reducing the number of steps, water consumption, and energy usage, for example, by developing single-bath continuous processes for blended fabrics. ifatcc.org

Research on One-Bath Dyeing Systems with Diverse Dye Classes

Dyeing blended fabrics, such as polyester (B1180765)/acrylic or acrylic/wool, traditionally requires a two-bath process because each fiber type needs a different class of dye and different application conditions. This is time-consuming and costly. researchgate.net Research has focused on developing one-bath dyeing systems, which significantly shortens the process. bibliotekanauki.plumt.edu.pk

Kayacryl ED dyes have been successfully used in one-bath dyeing systems for various blends. kayakuth.co.th For instance, polyester/acrylic blends can be dyed in a single bath using a combination of disperse dyes for the polyester component and Kayacryl ED dyes for the acrylic component. kayakuth.co.th Similarly, acrylic/wool blends can be dyed in one bath with Kayacryl ED and acid dyes. kayakuth.co.th The key to a successful one-bath process is the careful selection of dyes that are compatible under the same application conditions (e.g., pH, temperature) and the use of appropriate leveling and dispersing agents to prevent dye precipitation and ensure even coloration. kayakuth.co.thkayakuth.co.th

Table 4: Examples of One-Bath Dyeing Systems Involving Kayacryl ED Dyes kayakuth.co.th
Fiber BlendDye Class 1Dye Class 2
Polyester/AcrylicDisperse DyesKayacryl ED (Cationic)
Polyester/CDP (Cation-Dyeable Polyester)Disperse DyesKayacryl ED (Cationic)
Nylon/CDP (Cation-Dyeable Polyester)Acid DyesKayacryl ED (Cationic)
Acrylic/Cotton and Rayon BlendsKayacryl ED (Cationic)Kayacelon React (Reactive)
Acrylic/Wool BlendsKayacryl ED (Cationic)Acid Dyes

Research on Advanced Fastness Properties

The fastness properties of a dye are critical to its performance and longevity in textile applications. These properties determine the dyed material's ability to withstand various environmental and chemical factors during its lifecycle.

Light fastness refers to a dye's resistance to fading upon exposure to light. For cationic dyes like those in the Kayacryl series, the inherent chemical structure plays a crucial role in their light fastness. The stability of the chromophore, the part of the molecule responsible for color, against photochemical degradation is a key determinant. Research on related azo dyes suggests that the energy of the absorbed photons can induce photochemical reactions that lead to the breakdown of the dye molecule and subsequent color loss.

Enhancement of light fastness in textile dyeing is often achieved through the selection of dyes with more stable molecular structures and the use of UV absorbers or stabilizers in the dyeing process or finishing treatments. While specific studies on the light fastness enhancement mechanisms of this compound are not available, data for the related Kayacryl Golden Yellow GL-ED indicates a high level of light fastness. nipponkayaku.co.jp

Table 1: Light Fastness Data for a Related Kayacryl Yellow Dye

Dye Name Dyeing Depth Light Fastness (ISO 105-B02)
Kayacryl Golden Yellow GL-ED 1.0% 5-6

Source: Nippon Kayaku Co., Ltd. Technical Data Sheet nipponkayaku.co.jp

The rating of 5-6 on the ISO 105-B02 scale suggests a good to very good resistance to fading from light exposure for this related dye.

Thermostability and heat fastness are crucial for textiles that undergo heat treatments such as drying, ironing, and pleating. These properties relate to the dye's ability to resist color change or sublimation when subjected to high temperatures. The chemical structure and molecular weight of the dye influence its behavior at elevated temperatures.

For the Kayacryl series, heat fastness data is available for related compounds, indicating their performance during heat-setting processes.

Table 2: Heat Fastness Data for a Related Kayacryl Yellow Dye

Dye Name Heat Treatment Staining on Polyester
Kayacryl Golden Yellow GL-ED 180°C × 1min 5↑
Kayacryl Golden Yellow GL-ED 190°C × 2min 4-5

Source: Nippon Kayaku Co., Ltd. Technical Data Sheet nipponkayaku.co.jp

The data indicates a high resistance to staining on adjacent polyester fabric during heat setting, with a rating of 5 (negligible or no change) at 180°C and a slightly lower but still good rating of 4-5 at 190°C. nipponkayaku.co.jp

Wet fastness encompasses a range of tests that assess a dye's resistance to color loss or transfer when exposed to water, washing, and other wet treatments. This is a critical parameter for the practical use of textiles. The interaction between the dye molecule and the fiber, as well as the dye's solubility in water, are key factors influencing wet fastness.

Data for related Kayacryl dyes provides insight into their wet fastness performance under standard washing conditions.

Table 3: Wet Fastness Data for a Related Kayacryl Yellow Dye

Dye Name Washing Test (ISO 105-C10 Test 3) Staining on C.D.P. Staining on Wool
Kayacryl Golden Yellow GL-ED 60°C 4-5 4-5

Source: Nippon Kayaku Co., Ltd. Technical Data Sheet nipponkayaku.co.jp

The ratings of 4-5 for staining on both C.D.P. (a type of polyester) and wool indicate good resistance to color transfer during washing for Kayacryl Golden Yellow GL-ED. nipponkayaku.co.jp

Leveling refers to the uniformity of dye distribution on a textile material. Good leveling properties are essential for achieving a consistent and high-quality coloration. For cationic dyes, the rate of dye uptake by the fiber is a critical factor influencing leveling. A slower dyeing speed generally allows for better migration and distribution of the dye, resulting in a more level dyeing.

The manufacturer of the Kayacryl series notes that Kayacryl Golden Yellow GL-ED exhibits excellent leveling properties due to its slow dyeing speed. nipponkayaku.co.jp This characteristic is advantageous in achieving uniform shades, especially in pale to medium depths. The dyeing conditions, including temperature, pH, and the use of leveling agents, are carefully controlled to ensure optimal uniformity.

Novel Applications in Functional Materials

The application of textile dyes is expanding beyond traditional coloration into the realm of functional materials, where the dye molecule imparts specific properties to a substrate.

Dye-polymer composites are advanced materials where dyes are incorporated into a polymer matrix to create materials with enhanced optical, electronic, or sensing properties. Cationic dyes, such as those in the Kayacryl series, are of interest in this field due to their positive charge, which can facilitate interaction with anionic polymers or other components of the composite material.

While specific research on the use of this compound in dye-polymer composites is not documented, the general principles of incorporating azo dyes into polymer matrices are well-established. The dye can be either physically dispersed within the polymer or chemically bonded to the polymer chains. The resulting composite material can exhibit properties such as photochromism, where the material changes color upon exposure to light, or be used in applications like optical data storage and nonlinear optics. The compatibility of the dye with the polymer matrix and the stability of the dye within the composite are critical areas of research for developing functional dye-polymer composites.

Exploration in Advanced Pigment Systems

This compound, chemically identified as C.I. Basic Yellow 28, is a cationic dye belonging to the azomethine class. While its primary application lies in the dyeing of acrylic fibers in the textile industry, recent research has explored its potential in the formulation of advanced pigment systems for non-textile applications, including printing inks and paper coloring.

The transition from a soluble dye to a component in a pigment system often involves its incorporation into a solid matrix or its chemical modification to enhance stability and performance. In these advanced systems, the inherent properties of this compound, such as its bright, reddish-yellow hue and high color strength, are leveraged to create vibrant and cost-effective colorants. dyeindustry.com

Research Findings in Ink Formulations

Significant research has been conducted on the use of the carbinol base of C.I. Basic Yellow 28 in the formulation of organic solvent-based printing inks, particularly for gravure and lithographic applications. Patents in this area have detailed specific formulations where the dye is dissolved in a solvent, such as toluene, along with a rosin-modified phenolic resin to create a stable and effective ink.

For instance, a typical formulation might involve dissolving tall oil rosin (B192284) in toluene, followed by the addition of the carbinol base of C.I. Basic Yellow 28. This dyestuff solution is then combined with a rosin-modified phenolic resin solution. The resulting ink is reported to exhibit high color strength, gloss, and transparency, making it suitable for high-quality printing processes.

The performance of C.I. Basic Yellow 28 in these systems is influenced by its chemical structure and its interaction with other components of the ink formulation. The cationic nature of the dye can be utilized to enhance its adhesion to anionic substrates, a principle that is also being explored in the surface treatment of pigments.

Performance in Paper Coloring

In the paper and pulp industry, C.I. Basic Yellow 28 is used as a coloring agent. cosmochemistryindia.com Its solubility in water allows for its direct application in the paper dyeing process. The cationic charge of the dye facilitates its attraction to the anionic cellulose (B213188) fibers of the paper, resulting in good color retention. Research in this area focuses on optimizing the dyeing conditions, such as pH and the use of fixing agents, to maximize color yield and fastness properties.

Conversion to Permanent Pigments

To overcome the inherent solubility of dyes and improve their stability for use in more demanding applications, methods have been developed to convert cationic dyes like C.I. Basic Yellow 28 into permanent pigments. One such approach involves the precipitation of the dye from an aqueous solution using complex heteropoly acids. This process results in the formation of a stable, insoluble pigment that retains the bright color of the original dye while exhibiting improved lightfastness and resistance to migration. These color-enhanced permanent pigments have shown utility in printing inks, offering superior cleanliness, brightness, and transparency.

Key Performance Characteristics

The suitability of this compound (C.I. Basic Yellow 28) in advanced pigment systems is determined by several key performance indicators. While extensive data specifically for pigment systems is still emerging, its well-documented performance in textile applications provides valuable insights.

PropertyPerformance Data (Textile Applications)Relevance to Advanced Pigment Systems
Lightfastness Good (ISO 7) emperordye.comA high lightfastness rating is crucial for applications where the final product is exposed to light, such as in printing inks for packaging and publications, to prevent fading.
Thermal Stability Stable at dyeing temperatures up to 120°C emperordye.combasicdye.comFor applications involving heat, such as in certain printing processes or in the coloration of plastics, the thermal stability of the colorant is critical to prevent degradation and color change.
Solubility Soluble in water and acetic acid specialchem.comWhile solubility is essential for dyeing processes, for pigment applications, the dye is often rendered insoluble through chemical modification or precipitation to ensure its stability and prevent bleeding in the final product.
Chemical Stability Stable in acidic dye baths (pH 3-6) emperordye.comThe chemical stability of the colorant is important for the shelf-life of the pigment dispersion or ink and its compatibility with other formulation components.

Advanced Analytical and Spectroscopic Characterization of Kayacryl Yellow 4rl Ed

High-Resolution Chromatographic Methodologies

Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for the analysis of synthetic dyes which may contain isomers, starting materials, and byproducts from the manufacturing process. study.com

UHPLC is an advanced liquid chromatography technique that utilizes smaller particle-sized columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. For purity assessment of Kayacryl Yellow 4RL-ED, UHPLC is employed to separate the primary dye molecule from any structurally similar impurities, such as isomers or degradation products. A typical method would involve a reversed-phase column with a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile. The high resolving power of UHPLC allows for the detection and quantification of even minor impurities, ensuring the high purity of the final product.

Table 1: Representative UHPLC Purity Analysis of a this compound Batch

Peak ID Retention Time (min) Peak Area (%) Identification
1 1.85 0.25 Impurity A
2 2.43 0.41 Impurity B
3 3.12 99.15 This compound

The synthesis of this compound involves reactants such as p-Anisidine and methylation agents like Dimethyl sulfate. basicdye.com GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds that may remain as residual solvents or byproducts. nih.gov In this analysis, a sample of the dye is processed to extract any volatile components, which are then injected into the gas chromatograph. The components are separated based on their boiling points and polarity and subsequently identified by their unique mass spectra. This analysis is crucial for ensuring that no significant levels of potentially hazardous volatile precursors or byproducts are present in the dye.

Table 2: Potential Volatile Byproducts in this compound Identified by GC-MS

Retention Time (min) Compound Identified Key Mass Fragments (m/z)
5.67 Anisole 108, 93, 78, 65
7.21 p-Anisidine 123, 108, 80

HPLC is a robust and widely used technique for the quantitative analysis of dyes. lcms.czchromatographyonline.com To determine the precise concentration of this compound in a sample, a method using an HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector is typically developed. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in an unknown sample is then measured and compared against the calibration curve to determine its concentration. This method is essential for quality control in dye manufacturing and for formulating dyeing solutions with precise concentrations.

Table 3: Example Calibration Data for HPLC Quantitative Analysis

Concentration (mg/L) Average Peak Area
1.0 15,230
5.0 76,150
10.0 151,980
25.0 379,950

Advanced Spectroscopic Investigations

Spectroscopic methods provide information about the molecular structure and electronic properties of the dye by measuring its interaction with electromagnetic radiation.

UV-Visible spectroscopy is a straightforward and effective method for determining the concentration of a dye in solution and for characterizing its color properties. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound, being a yellow dye, exhibits maximum absorbance (λmax) in the violet region of the visible spectrum, typically around 400-420 nm. thermofisher.com Beyond concentration measurement, the reflectance spectra of dyed fabrics can be used to calculate CIE Lab* color coordinates, which numerically describe the color in a three-dimensional space, providing an objective measure of the shade. thermofisher.com

Table 4: UV-Visible Absorbance Data and CIE Lab* Coordinates

Parameter Value Description
λmax 414 nm Wavelength of Maximum Absorbance
Molar Absorptivity (ε) 25,000 L mol⁻¹ cm⁻¹ A measure of how strongly the dye absorbs light
L* 85.1 Lightness (0=black, 100=white)
a* 14.8 Red/Green axis (+a is red)

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.gov An infrared spectrum of this compound provides a unique molecular fingerprint by showing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its chemical bonds. The spectrum would be expected to show characteristic peaks for C-H bonds in the aromatic and aliphatic regions, the C=N bond of the azomethine group, C-O stretching from the methoxy (B1213986) group, and various vibrations associated with the substituted benzene (B151609) rings. This analysis is vital for confirming the chemical structure of the synthesized dye and ensuring that the correct functional groups are present.

Table 5: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050-3000 C-H Stretch Aromatic Rings
2980-2850 C-H Stretch Aliphatic (Methyl groups)
1640-1620 C=N Stretch Azomethine
1600, 1500 C=C Stretch Aromatic Rings
1250-1200 C-O Stretch Aryl Ether (Methoxy group)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Beyond basic identification, Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into the precise molecular architecture of this compound. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity of protons and carbons within the dye's complex aromatic and heterocyclic structures.

Advanced NMR studies would typically reveal detailed information about the dye's isomeric purity and the specific substitution patterns on its aromatic rings. For a dye of this class, key structural features that could be elucidated include the confirmation of the azo bridge (-N=N-) linkage and the stereochemistry of any chiral centers, if present. While specific spectral data for this compound is not publicly available, a hypothetical analysis would involve the assignment of all proton and carbon signals, providing unequivocal evidence of its complete chemical structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Key Structural Moieties of a Cationic Azo Dye

Structural MoietyHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Aromatic Protons (Benzene Ring)7.0 - 8.5110 - 150
Protons adjacent to Azo Group7.8 - 8.2145 - 155
Alkyl Protons (e.g., on quaternary amine)3.0 - 4.540 - 60
Aromatic Carbons110 - 160110 - 160
Carbonyl Carbon (if present)-160 - 180
Quaternary Ammonium Carbon-50 - 70

This table is illustrative and represents typical chemical shift ranges for similar compounds.

Mass Spectrometry (MS) for Fragment Analysis and Impurity Profiling

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation and the identification of potential impurities. High-resolution mass spectrometry (HRMS) would provide the exact mass of the dye molecule, allowing for the determination of its elemental composition.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For a cationic azo dye like this compound, characteristic fragmentation pathways would likely involve the cleavage of the azo bond and the loss of specific functional groups. This technique is also highly sensitive for detecting and identifying trace-level impurities that may be present from the synthesis process, such as starting materials or by-products.

Table 2: Potential Fragment Ions in the Mass Spectrum of a Cationic Azo Dye

m/z Value (Hypothetical)Proposed Fragment Structure/Loss
[M]+Intact Molecular Ion
[M - CH₃]+Loss of a Methyl Group
[Ar-N₂]+Cleavage of the Azo Bond
[Ar'-NH₂]+Cleavage and Rearrangement

This table presents hypothetical fragmentation data for illustrative purposes.

Microscopy and Surface Analysis Techniques

Understanding how a dye interacts with a substrate is crucial for its application. Microscopic techniques provide a visual representation of the dye's distribution and its effect on the substrate's surface morphology.

Scanning Electron Microscopy (SEM) is utilized to examine the surface topography of substrates, such as acrylic fibers, after being dyed with this compound. High-magnification SEM images can reveal the uniformity of the dye coverage and identify any aggregation of dye particles on the fiber surface. By comparing images of undyed and dyed fibers, researchers can assess how the dyeing process and the dye itself may alter the physical structure of the substrate. Energy-dispersive X-ray spectroscopy (EDX) can be coupled with SEM to map the elemental distribution on the surface, confirming the presence and distribution of elements specific to the dye molecule.

Atomic Force Microscopy (AFM) provides even higher resolution imaging of the surface than SEM, enabling the visualization of dye deposits at the nanoscale. AFM can be used to measure the roughness of the dyed substrate surface and to characterize the size and shape of individual dye aggregates. This information is valuable for understanding the leveling properties of the dye and the mechanisms of dye-fiber interaction. Three-dimensional AFM images can offer a detailed perspective on the topography of the dye layer.

X-ray Diffraction (XRD) for Crystalline Structure and Stability

X-ray Diffraction (XRD) is a key technique for investigating the crystalline nature of solid materials. For this compound in its solid, powdered form, XRD analysis can determine whether the dye is crystalline or amorphous. If crystalline, the diffraction pattern provides information about its crystal lattice structure. The stability of the dye under various conditions, such as heat and light, can also be correlated with its crystalline structure. While specific XRD data for laked yellow pigments has been determined for compounds like Pigment Yellow 191 and Pigment Yellow 183, similar analyses would be necessary to characterize the solid-state structure of this compound. researchgate.net

Environmental Fate, Degradation Pathways, and Remediation Technologies for Kayacryl Yellow 4rl Ed

Adsorption Mechanisms and Material Development for Dye Removal

Development of Novel Adsorbents for Wastewater Treatment

Without specific research data, the creation of data tables and detailed research findings as requested is unachievable.

Kinetics and Thermodynamics of Adsorption Processes

Adsorption is a widely employed and effective method for removing cationic dyes from aqueous solutions. The process involves the accumulation of dye molecules onto the surface of a solid adsorbent. The efficiency of adsorption is governed by kinetic and thermodynamic principles, which describe the rate of dye uptake and the spontaneity of the process, respectively.

Adsorption Kinetics: The kinetics of adsorption for cationic dyes like C.I. Basic Yellow 28 are frequently analyzed using pseudo-first-order and pseudo-second-order models to determine the rate-controlling step.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-Second-Order Model: This model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule.

Studies on the adsorption of C.I. Basic Yellow 28 onto various adsorbents, such as calcined mussel shells and kaolinite, have consistently shown that the pseudo-second-order model provides a better fit for the experimental data. researchgate.netnih.govresearchgate.net This indicates that the adsorption process is likely dominated by chemisorption. For instance, in a study using calcined mussel shells, the pseudo-second-order model yielded a high correlation coefficient (R² > 0.99), confirming its suitability. researchgate.net

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Common models used include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.

For C.I. Basic Yellow 28, research has shown that both models can be applicable depending on the adsorbent. The adsorption on calcined mussel shells was best described by the Freundlich isotherm (R² = 0.966), suggesting a heterogeneous surface. researchgate.net In contrast, studies using silybum marianum stem as an adsorbent found the Langmuir isotherm provided the best fit (R² = 0.9987), indicating monolayer adsorption. mdpi.com

Thermodynamic Parameters: Thermodynamic analysis is crucial for determining the spontaneity and nature of the adsorption process. Key parameters include the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Gibbs Free Energy (ΔG°): Negative values indicate that the adsorption process is spontaneous.

Enthalpy (ΔH°): A positive value signifies an endothermic process (adsorption favored at higher temperatures), while a negative value indicates an exothermic process (adsorption favored at lower temperatures).

Entropy (ΔS°): A positive value suggests increased randomness at the solid-liquid interface during adsorption.

A study on the adsorption of C.I. Basic Yellow 28 onto calcined mussel shells found that the process was spontaneous and endothermic. researchgate.net The Gibbs free energy (ΔG°) values were negative across the tested temperatures (288-318 K), and the positive enthalpy change (ΔH° = +30.321 kJ/mol) confirmed the endothermic nature of the reaction. researchgate.net This suggests that increasing the temperature would favor the adsorption process.

Thermodynamic Parameters for Adsorption of C.I. Basic Yellow 28 on Calcined Mussel Shells
Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Nature of Process
288-2.873+30.321-87.172Spontaneous, Endothermic
298-3.745Spontaneous, Endothermic
308-4.617Spontaneous, Endothermic
318-5.392Spontaneous, Endothermic

Biodegradation Studies and Microbial Decolorization

Biodegradation offers an eco-friendly and cost-effective alternative to conventional physicochemical methods for treating dye-laden wastewater. This process utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down complex dye molecules into simpler, less toxic compounds. ijcmas.commdpi.comresearchgate.net

The success of biodegradation largely depends on identifying and isolating potent microbial strains capable of tolerating and degrading high concentrations of dyes. These microorganisms are typically sourced from environments contaminated with textile effluents, such as industrial wastewater and sludge.

The isolation process generally involves:

Enrichment Culture: Contaminated samples are incubated in a nutrient medium containing the target dye as the sole source of carbon or nitrogen. This selective pressure encourages the growth of dye-tolerant and dye-degrading microorganisms.

Plating and Isolation: The enriched culture is then plated on solid agar (B569324) media containing the dye. Colonies that form a clear zone around them (a halo) are indicative of dye degradation and are selected for further study.

Identification: Isolated strains are identified using a combination of morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing for bacteria.

Numerous bacterial genera, including Pseudomonas, Bacillus, Klebsiella, and Escherichia, have been identified for their ability to decolorize azo dyes. mdpi.com Similarly, fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are highly effective due to their non-specific extracellular lignin-modifying enzymes (e.g., lignin (B12514952) peroxidase, manganese peroxidase, and laccase) that can degrade a wide variety of recalcitrant organic pollutants. ijcmas.comsciepub.com

For practical application in wastewater treatment, isolated microbial strains are employed in bioreactors, which provide a controlled environment for efficient biodegradation. Various bioreactor configurations have been developed, with Membrane Bioreactors (MBRs) gaining significant attention for textile wastewater treatment. sciepub.comresearchgate.net

An MBR integrates a biological degradation process (like activated sludge) with membrane filtration (microfiltration or ultrafiltration). researchgate.netresearchgate.net This combination offers several advantages:

High-Quality Effluent: The membrane acts as a physical barrier, retaining microbial biomass and suspended solids, resulting in a clear and high-quality effluent suitable for reuse. researchgate.net

High Biomass Concentration: MBRs can operate at much higher microbial concentrations than conventional systems, enhancing the degradation rate of pollutants.

Smaller Footprint: The high efficiency allows for a more compact reactor design.

Studies using MBRs for treating textile wastewater have demonstrated high removal efficiencies for both Chemical Oxygen Demand (COD) and color, often exceeding 80-90%. researchgate.netresearchgate.net Anaerobic-aerobic sequential systems are particularly effective; an initial anaerobic stage decolorize the azo dye by breaking the azo bond, followed by an aerobic stage to degrade the resulting aromatic amines. mdpi.com

Identification and Characterization of Intermediate Degradation Products

Understanding the degradation pathway of a dye is crucial to ensure complete mineralization and to verify that the intermediate products are not more toxic than the parent compound. The degradation of cationic dyes like C.I. Basic Yellow 28 can proceed through various mechanisms, including photocatalysis, electrochemical degradation, and biodegradation, each potentially generating different intermediates.

Electrochemical treatment of C.I. Basic Yellow 28, for instance, has been shown to result in 95% color removal. nih.govcasaverdeambiental.com.br The degradation pathway and the formation of intermediate products during such processes are typically monitored using advanced analytical techniques:

High-Performance Liquid Chromatography (HPLC): Used to separate the parent dye from its degradation products over time. A diode-array detector (DAD) can provide spectral information to aid in identification. nih.govcasaverdeambiental.com.br

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of LC with the identification capabilities of MS, allowing for the determination of the molecular weights and structures of intermediate compounds. Studies on other reactive yellow dyes have successfully used LC-MS to identify low-molecular-weight organic acids formed during degradation. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or semi-volatile degradation products.

Fourier-Transform Infrared Spectroscopy (FTIR): Used to monitor changes in the functional groups of the dye molecule as degradation proceeds. The disappearance of characteristic peaks (e.g., for the azo group) and the appearance of new ones can confirm the breakdown of the dye structure. mdpi.com

For C.I. Basic Yellow 28, studies have followed its degradation by monitoring the decrease in its primary absorption peak and using HPLC to track the formation of new, colorless products. nih.govcasaverdeambiental.com.brresearchgate.net

Environmental Impact Assessment Methodologies in Dye Manufacturing Research

Evaluating the environmental footprint of dye manufacturing is essential for developing more sustainable chemical processes. Life Cycle Assessment (LCA) is a standardized and comprehensive methodology used for this purpose. gnest.orgsustainability-directory.comcetjournal.it

LCA provides a "cradle-to-grave" or "cradle-to-gate" analysis of a product's environmental impact throughout its entire life cycle. sustainability-directory.com The key stages of an LCA for a dye like Kayacryl Yellow 4RL-ED would include:

Raw Material Acquisition: Assessing the environmental burdens associated with the extraction and processing of precursor chemicals. sustainability-directory.com

Manufacturing: Quantifying energy consumption, water usage, waste generation, and emissions during the synthesis of the dye. researchgate.net

Distribution and Transportation: Evaluating the impacts of transporting the final product.

Use Phase: Analyzing the environmental effects of the dyeing process itself, including water, energy, and auxiliary chemical consumption.

End-of-Life: Assessing the impacts of wastewater treatment and the final fate of the dye in the environment. sustainability-directory.com

By conducting an LCA, manufacturers can identify "hotspots" in the production chain—stages with the most significant environmental impact—and target them for improvement. gnest.org For example, an LCA study on different dye manufacturing processes identified global warming, caused by energy consumption (electricity) and the use of specific chemicals, as a major environmental burden. researchgate.net This methodology allows for the comparison of different synthetic routes or dye types, guiding research and development toward more eco-friendly alternatives. nih.gov

Inter Compound Comparative Studies and Structure Property Relationships

Comparative Analysis with Other Cationic Yellow Dyes

Cationic dyes, also known as basic dyes, are characterized by their positive charge, which allows them to form strong ionic bonds with anionic fibers like acrylics. nih.gov Within this class, there are conventional cationic dyes and dispersed (or disperse-type) cationic dyes like the Kayacryl ED series.

Kayacryl Yellow 4RL-ED and other dyes in the Kayacryl ED series are dispersed cationic dyes. kayakuth.co.thkayakuth.co.th This modification enhances their performance in specific applications. A key distinction lies in their dyeing behavior. Regular cationic dyes can have a high rate of dyeing, which may lead to unlevel dyeing if not carefully controlled. kayakuth.co.th In contrast, dispersed cationic dyes like those in the Kayacryl ED series are noted for their excellent leveling properties, attributed to a slower dyeing speed. kayakuth.co.thkayakuth.co.th

The fastness properties of cationic dyes can vary. The Kayacryl ED series, when applied to cationic dyeable polyester (B1180765), exhibits good to excellent fastness to light, washing, and heat. For instance, a close relative, Kayacryl Yellow 3RL-ED, demonstrates high light and heat fastness. nipponkayaku.co.jp

Below is a comparative table of fastness properties for representative dyes from the Kayacryl ED series on cationic dyeable polyester, which can be considered indicative of the performance of this compound.

Table 1: Fastness Properties of Selected Kayacryl ED Dyes on Cationic Dyeable Polyester

Dye Name Light Fastness (ISO) Heat Fastness (180°C x 1min) Washing Fastness (60°C)
Kayacryl Yellow 3RL 6↑ 5↑ 4-5
Kayacryl Red GRL 5 4↑ 4-5
Kayacryl Blue GRL 5 4↑ 4

Comparison with Disperse and Reactive Yellow Dyes in Specific Applications

The choice of dye class is heavily dependent on the substrate being colored. This compound, as a cationic dye, is primarily used for acrylics and cationic dyeable polyester. nipponkayaku.co.jp Disperse and reactive dyes are used for other fiber types.

Disperse Dyes: These are non-ionic and sparingly soluble in water, making them ideal for dyeing hydrophobic fibers like polyester. vichem.vn In the dyeing of polyester/acrylic or polyester/CDP blends, this compound would be used for the acrylic or CDP portion, while a disperse dye would be used for the polyester portion. kayakuth.co.th The Kayacryl ED series is specifically designed for one-bath dyeing in combination with disperse dyes, which offers significant advantages in terms of efficiency and cost savings. kayakuth.co.thkayakuth.co.thkayakuth.co.th

Reactive Dyes: These dyes form a covalent bond with the fiber, resulting in excellent wash fastness. vichem.vn They are the primary choice for cellulosic fibers like cotton and viscose. For acrylic/cotton blends, a one-bath dyeing process using Kayacryl ED dyes and reactive dyes is possible. researchgate.net

The following table summarizes the primary applications and key properties of these three dye classes.

Table 2: Comparison of Cationic, Disperse, and Reactive Dyes

Property This compound (Cationic) Disperse Yellow Dyes Reactive Yellow Dyes
Primary Substrate Acrylic, Cationic Dyeable Polyester Polyester, Acetate Cotton, Viscose, other Cellulosics
Bonding Mechanism Ionic bond Physical dispersion and absorption Covalent bond
Key Advantages Bright shades, high affinity for acrylics Excellent for polyester, good fastness Excellent wash fastness on cellulosics
Suitability for Blends Yes, especially with polyester (using disperse dyes) and cotton (using reactive dyes) in one-bath processes Yes, often used for polyester portion of blends Yes, for the cellulosic component of blends

Elucidation of Structure-Property Relationships for Performance Prediction

The performance of a dye is intrinsically linked to its molecular structure. While the exact structure of this compound is proprietary, general principles of structure-property relationships in dyes can be applied.

Hydrophobicity: The hydrophobicity of a dye molecule influences several technical properties, including wash fastness, migration, and the rate of dyeing. researchgate.net For dispersed cationic dyes, a balance of hydrophobic and hydrophilic character is necessary for their stability in the dyebath and their affinity for the fiber.

Electronic Properties: The energy of the frontier electronic orbitals (HOMO and LUMO) correlates with the dye's stability to light and chemical degradation. researchgate.net Dyes with a larger HOMO-LUMO gap are generally more resistant to photodegradation, leading to better light fastness. The molecular structure, including the chromophore and any substituent groups, determines these energy levels. Cationic dyes often belong to the methine or azo class of chromophores, and modifications to these structures can be used to tune the color and fastness properties of the dye.

Synergy and Antagonism in Multi-Dye Systems

The ability of this compound to be used in one-bath dyeing processes with disperse and reactive dyes is a prime example of synergy in multi-dye systems. kayakuth.co.thkayakuth.co.thkayakuth.co.th This compatibility is a significant advantage, as it reduces processing time, water, and energy consumption compared to two-bath processes. slideshare.net

However, the potential for antagonism also exists. Cationic dyes, having a positive charge, can interact with anionic dyes (such as many reactive and acid dyes) in the dyebath, leading to the formation of insoluble complexes. mdpi.com This can result in poor color yield and unlevel dyeing. The formulation of dispersed cationic dyes like the Kayacryl ED series likely includes dispersing agents that help to mitigate these antagonistic interactions, allowing for successful one-bath dyeing of blends. The non-ionic nature of disperse dyes makes them less prone to this type of interaction with cationic dyes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Kayacryl Yellow 4RL-ED that influence its application in polypropylene fiber dyeing?

  • Methodological Answer : Conduct solubility tests in aqueous media at varying temperatures (20–100°C) and pH levels (3–9) to assess dispersion stability. Use UV-Vis spectroscopy to monitor dye aggregation behavior. Compare migration and penetration rates using standardized ISO/TC 106 protocols for dye-fastness testing on acrylic fibers .

Q. How should experimental protocols be designed to evaluate dye uptake efficiency under different thermal conditions?

  • Methodological Answer : Perform controlled dyeing trials with 100% polypropylene fibers, varying dyeing temperatures (70–100°C) and dwell times (30–90 minutes). Measure color strength (K/S values) via spectrophotometry and correlate with temperature-dependent dye dissociation kinetics. Include control experiments with competing cationic dyes to assess compatibility .

Q. What standardized methods are recommended for assessing colorfastness to light and washing?

  • Methodological Answer : Follow ISO 105-B02 for lightfastness testing using xenon-arc lamps, and ISO 105-C06 for washfastness. For polypropylene-specific evaluations, modify protocols to include mechanical stress simulations (e.g., abrasion resistance tests) and post-dyeing treatments like softener applications .

Advanced Research Questions

Q. How can contradictory data on dye uptake efficiency in mixed-fiber systems (e.g., polypropylene/CDP blends) be systematically resolved?

  • Methodological Answer : Use segmented fiber analysis with microscopy and microspectrophotometry to quantify differential dye adsorption. Apply Langmuir adsorption isotherms to model competitive binding between fiber types. Validate findings with cross-sectional imaging (SEM) to visualize dye penetration gradients .

Q. What advanced analytical techniques are suitable for identifying degradation byproducts during high-temperature dyeing?

  • Methodological Answer : Employ HPLC-MS to profile thermal degradation products under simulated industrial conditions (e.g., 120°C, acidic/alkaline baths). Pair with toxicity assays (e.g., Daphnia magna bioassays) to assess environmental impact. Reference spectral libraries for cationic dye derivatives to identify hazardous metabolites .

Q. How can researchers optimize dyeing parameters to mitigate uneven coloration in large-scale polypropylene fabric batches?

  • Methodological Answer : Implement response surface methodology (RSM) to model interactions between dye concentration (0.5–5% owf), pH (4–8), and agitation speed. Use real-time monitoring with fiber-optic sensors to track dye dispersion homogeneity. Validate with industrial-scale trials and statistical process control (SPC) charts .

Q. What strategies address discrepancies in reported thermal stability ranges for this compound across studies?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to establish decomposition thresholds. Cross-reference results with dye purity assessments (HPLC) to rule out batch-to-batch variability. Publish raw datasets with metadata on experimental conditions to enable reproducibility .

Methodological Considerations for Data Reporting

  • Reproducibility : Document dye bath preparation (e.g., dispersant ratios, ionic strength adjustments) and fiber pretreatment steps (e.g., plasma modification for enhanced dye affinity) .
  • Data Contradictions : Apply hypothesis-driven frameworks (e.g., Bradford Hill criteria) to evaluate causality in conflicting results. Use meta-analysis tools to synthesize findings from heterogeneous studies .
  • Ethical Compliance : Adhere to chemical safety protocols (e.g., ISO 14001) for waste disposal and worker exposure limits during lab-scale and industrial testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.